molecular formula C24H28N2O2 B14661256 4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile CAS No. 50381-94-7

4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile

Cat. No.: B14661256
CAS No.: 50381-94-7
M. Wt: 376.5 g/mol
InChI Key: JQKYFIZGQHLTST-UHFFFAOYSA-N
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Description

4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C24H28N2O2. This compound features a decane chain flanked by two benzonitrile groups connected via ether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile typically involves the reaction of 4-cyanophenol with decane-1,10-diol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile and heated to around 130°C . The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the decane-1,10-diol react with the phenolic hydroxyl groups of 4-cyanophenol, forming ether linkages.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. The aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is unique due to its combination of a long decane chain and benzonitrile groups connected via ether linkages. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry .

Properties

CAS No.

50381-94-7

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

4-[10-(4-cyanophenoxy)decoxy]benzonitrile

InChI

InChI=1S/C24H28N2O2/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16H,1-8,17-18H2

InChI Key

JQKYFIZGQHLTST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCCCCCCOC2=CC=C(C=C2)C#N

Origin of Product

United States

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